

evolutionary conservation of protein 4.1N

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An In-depth Technical Guide to the Evolutionary Conservation of Protein 4.1N

For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of Protein 4.1N (EPB41L1)

Abstract

Protein 4.1N, encoded by the EPB41L1 gene, is a crucial scaffolding protein that links the plasma membrane to the underlying cytoskeleton. As a member of the protein 4.1 superfamily, it plays a significant role in neuronal signaling, cell adhesion, and synaptic plasticity.[1][2] Its function is deeply tied to its conserved domain architecture, making its evolutionary history a critical area of study for understanding its physiological roles and its potential as a therapeutic target. This document provides a comprehensive analysis of the evolutionary conservation of protein 4.1N, details key experimental methodologies for its study, and outlines its involvement in significant signaling pathways.

Introduction to Protein 4.1N

The protein 4.1 family in vertebrates consists of four paralogous members: 4.1R (Erythrocyte), 4.1G (General), 4.1B (Brain), and 4.1N (Neuronal).[1][3] These proteins arose from gene duplication events and share a conserved domain structure, which includes three highly conserved regions: the N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central Spectrin-Actin Binding Domain (SABD), and a C-terminal Domain (CTD).[1] These are interspersed with less conserved "unique" regions (U1, U2, U3) that contribute to the specific functions of each paralog.[4]

Protein 4.1N's primary role is to act as an adaptor, organizing macromolecular complexes at the cell membrane. It links transmembrane proteins, such as receptors and ion channels, to the spectrin-actin network, thereby conferring stability to the membrane and regulating the localization of its binding partners.[5][6][7]

Evolutionary Conservation Analysis

The function of a protein is intrinsically linked to its structure, and the evolutionary conservation of its amino acid sequence is a strong indicator of functionally important regions. Protein 4.1N exhibits a pattern of differential conservation, with its functional domains showing significantly higher sequence identity across species compared to its unique, flexible regions.

Domain-Specific Conservation

- **FERM Domain:** This domain is the most highly conserved region of 4.1N and the entire 4.1 family.[8] It is responsible for binding to the cytoplasmic tails of various transmembrane proteins, including cell adhesion molecules and receptors.[1][9] The high degree of conservation underscores its critical role in anchoring the protein to the plasma membrane and mediating key interactions. For instance, the identity between human and mouse 4.1N FERM domains is approximately 98%.[8]
- **Spectrin-Actin Binding Domain (SABD):** The SABD is a later evolutionary development, emerging as invertebrates evolved into vertebrates.[1] It facilitates the connection to the underlying cytoskeleton. However, the SABD of protein 4.1N is unique among its paralogs, as it appears to lack the high-affinity binding to spectrin and actin, suggesting a divergence in function.[4]
- **C-Terminal Domain (CTD):** The CTD is also highly conserved and is involved in protein-protein interactions, including binding to nuclear mitotic apparatus protein (NuMA).[1]

Quantitative Conservation Data

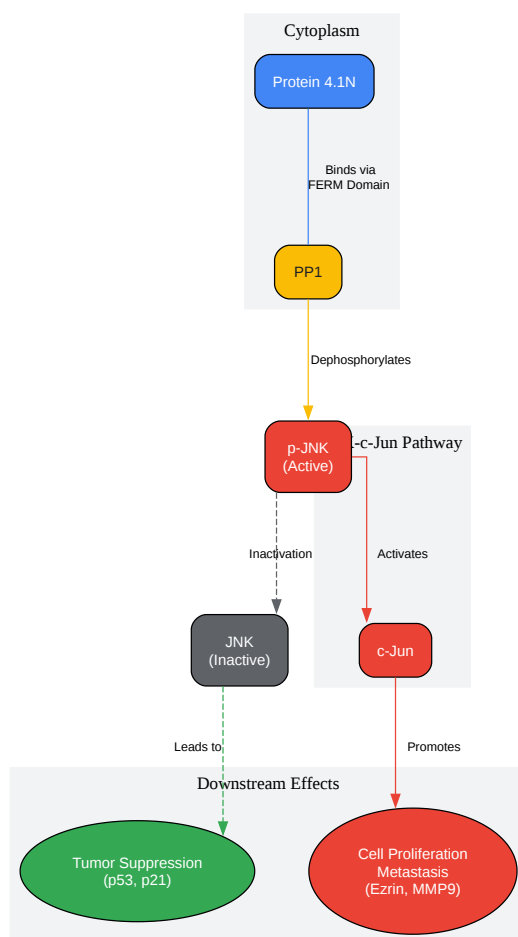
The sequence identity of protein 4.1N orthologs highlights its conservation across vertebrate evolution. While overall identity may vary, the core functional domains remain remarkably similar.

Species	Common Name	Ortholog Gene	Overall Identity to Human (%)	Data Source
Homo sapiens	Human	EPB41L1	100%	-
Mus musculus	Mouse	Epb41l1	~95%	NCBI, Ensembl[10]
Rattus norvegicus	Rat	Epb41l1	~94%	NCBI
Danio rerio	Zebrafish	epb41l1	~60-70% (estimated)	Ensembl, UniProt[11][12]

Note: Percentages are calculated based on full-length protein sequence alignments and can vary slightly depending on the specific isoforms and alignment algorithms used. The zebrafish ortholog for the paralog 4.1B shows approximately 56% identity to mouse 4.1B, with much higher conservation in individual domains, suggesting a similar pattern for 4.1N.[13]

Key Signaling Pathway: 4.1N in Tumor Suppression

Recent studies have identified protein 4.1N as a potential tumor suppressor, particularly in non-small cell lung cancer (NSCLC).[5][14] Its mechanism involves the negative regulation of the JNK-c-Jun signaling pathway. 4.1N, through its FERM domain, binds directly to Protein Phosphatase 1 (PP1).[5] This interaction enhances PP1's activity, leading to the dephosphorylation and inactivation of phosphorylated JNK (p-JNK). The inactivation of the JNK pathway subsequently reduces the expression of downstream targets involved in metastasis and proliferation, such as ezrin and MMP9, while upregulating cell cycle inhibitors like p53 and p21.[5][14]



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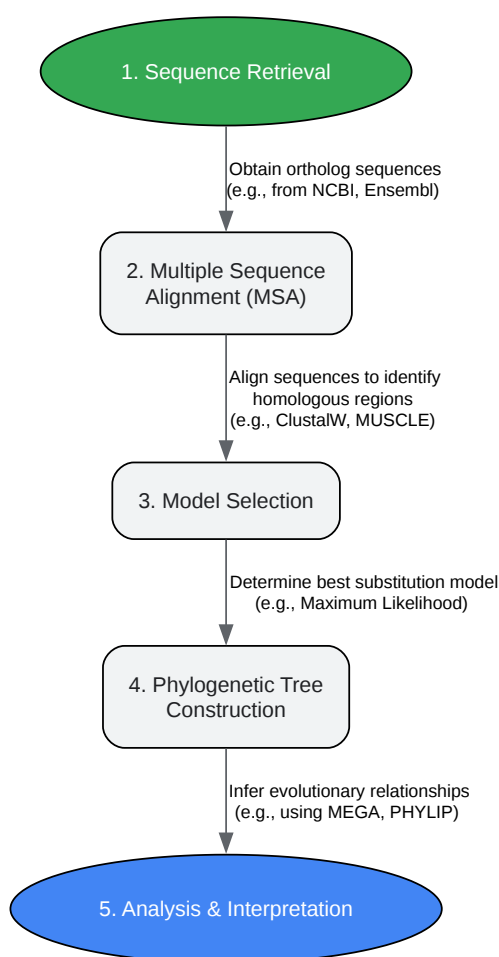
Figure 1. Protein 4.1N-mediated suppression of the JNK-c-Jun pathway.

Experimental Protocols

Analyzing the evolutionary conservation and function of protein 4.1N involves a combination of bioinformatic and biochemical techniques.

Workflow for Conservation Analysis

The following workflow outlines the standard procedure for analyzing the evolutionary conservation of a protein.



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Figure 2. Bioinformatic workflow for phylogenetic analysis.

Protocol: Multiple Sequence Alignment & Phylogenetic Analysis

This protocol provides a general framework for generating a phylogenetic tree.[2][15][16]

- **Sequence Retrieval:** a. Obtain the reference amino acid sequence for human protein 4.1N (UniProt: Q9H4G0). b. Use a protein BLAST (e.g., NCBI BLASTp) to find orthologous sequences in target species (e.g., *Mus musculus*, *Danio rerio*). Select well-annotated, full-length sequences. c. Download all sequences in FASTA format into a single file.
- **Multiple Sequence Alignment (MSA):** a. Use an MSA tool such as Clustal Omega, MUSCLE, or MAFFT. These can be accessed via web servers (e.g., at EBI) or as standalone programs. b. Upload the FASTA file containing the 4.1N orthologs. c. Execute the alignment using

default parameters (e.g., gap opening/extension penalties). The output will show conserved columns and regions of divergence.

- **Phylogenetic Tree Construction:** a. Import the alignment file (e.g., in Clustal or PHYLIP format) into a phylogenetic analysis software package like MEGA (Molecular Evolutionary Genetics Analysis).^[2] b. **Model Selection:** Use the software's tools to find the best-fit substitution model for the data (e.g., JTT, WAG for proteins). This is crucial for the accuracy of the tree. c. **Tree Building:** Select a statistical method for tree inference. The Maximum Likelihood (ML) method is robust and commonly used. d. **Bootstrap Analysis:** Perform bootstrapping (e.g., 1000 replicates) to assess the statistical support for each branch in the tree. Bootstrap values >70% are generally considered reliable. e. **Visualization:** Render the final tree, displaying branch lengths (proportional to evolutionary distance) and bootstrap values.

Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is used to verify in vivo protein-protein interactions, such as the binding of 4.1N to PP1.^{[1][5][17]}

- **Cell Lysis:** a. Culture cells expressing the proteins of interest to ~80-90% confluency. b. Wash cells with ice-cold PBS. c. Lyse the cells by adding ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. d. Scrape the cells and incubate the lysate on ice for 15-30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
- **Immunoprecipitation:** a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. **Pre-clearing (Optional):** To reduce non-specific binding, incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C. Pellet the beads and discard them. c. Add the primary antibody specific to the "bait" protein (e.g., anti-4.1N antibody) to the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

- Washing and Elution: a. Pellet the beads by centrifugation at a low speed (~1,000 x g). b. Discard the supernatant and wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer (Laemmli buffer) and boiling at 95-100°C for 5-10 minutes. d. Pellet the beads, and collect the supernatant containing the eluted proteins.
- Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE.^[18] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-PP1 antibody) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band corresponding to the molecular weight of PP1 confirms the interaction.

Conclusion

Protein 4.1N is a highly conserved structural and signaling protein essential for the normal function of the nervous system and other tissues. Its evolutionary conservation, particularly within the FERM and CTD domains, highlights the ancient and critical role of linking membrane dynamics with the cell's internal cytoskeletal framework. Understanding the conserved nature of 4.1N and its interaction partners, such as in the PP1-JNK pathway, provides valuable insights for basic research and offers a platform for exploring its potential in drug development, especially in the context of cancer and neurological disorders. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the conservation and function of this multifaceted protein.

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